molecular formula C12H18N2O B14849394 9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

Katalognummer: B14849394
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: OAZHRFPRENNDKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is a seven-membered heterocyclic compound that belongs to the class of benzoazepines. These compounds are known for their significant pharmacological properties and are often used as scaffolds in drug development. The structure of this compound includes a benzene ring fused to an azepine ring, with an ethoxy group at the 9th position and an amine group at the 5th position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine can be achieved through various synthetic routes. One common method involves the use of one-pot multibond forming processes. For instance, allylic trichloroacetimidates bearing a 2-allylaminoaryl group can be synthesized from readily available 2-iodoanilines. This intermediate can then undergo a series of reactions to form the desired benzoazepine compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale one-pot reactions, which are efficient and cost-effective. These methods often utilize readily available starting materials and catalysts to facilitate the reaction, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is unique due to its specific structural features, such as the ethoxy group at the 9th position and the amine group at the 5th position. These functional groups contribute to its distinct pharmacological properties and potential therapeutic applications .

Eigenschaften

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

9-ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

InChI

InChI=1S/C12H18N2O/c1-2-15-11-7-3-5-9-10(13)6-4-8-14-12(9)11/h3,5,7,10,14H,2,4,6,8,13H2,1H3

InChI-Schlüssel

OAZHRFPRENNDKK-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC2=C1NCCCC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.